2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde

Catalog No.
S831493
CAS No.
1171920-34-5
M.F
C11H13NO2Si
M. Wt
219.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehy...

CAS Number

1171920-34-5

Product Name

2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde

IUPAC Name

2-trimethylsilylfuro[3,2-b]pyridine-6-carbaldehyde

Molecular Formula

C11H13NO2Si

Molecular Weight

219.31 g/mol

InChI

InChI=1S/C11H13NO2Si/c1-15(2,3)11-5-9-10(14-11)4-8(7-13)6-12-9/h4-7H,1-3H3

InChI Key

UQRIASBUOYWEGW-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)C=O

Canonical SMILES

C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)C=O

2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₃NO₂Si and a molecular weight of 219.31 g/mol. This compound features a furo[3,2-b]pyridine structure, which is characterized by a fused pyridine and furan ring system. The trimethylsilyl group attached to the furo[3,2-b]pyridine enhances the compound's stability and solubility in organic solvents, making it useful in various chemical applications. The aldehyde functional group at the 6-position allows for further chemical modifications, expanding its potential utility in synthetic chemistry and biological research .

  • Nucleophilic Addition: The aldehyde can react with nucleophiles such as amines or alcohols to form imines or hemiacetals, respectively.
  • Oxidation: The aldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Condensation Reactions: It can undergo condensation reactions with various reagents to form more complex molecules, which is particularly useful in organic synthesis .

Synthesis of 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde can be achieved through several methods:

  • Friedel-Crafts Acylation: Starting from furo[3,2-b]pyridine derivatives, acylation with an appropriate trimethylsilyl reagent can yield the desired aldehyde.
  • Direct Silylation: The introduction of the trimethylsilyl group can be accomplished through silylation reactions using trimethylsilyl chloride in the presence of a base.
  • Oxidative Functionalization: Aldehyde formation can be achieved by oxidative functionalization of suitable precursors under controlled conditions.

These methods allow for the efficient synthesis of this compound while maintaining high yields and purity .

2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde has several applications:

  • Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Research Tool: Its unique structure makes it valuable for studying chemical reactivity and interactions in organic chemistry.
  • Potential Drug Development: Given its structural characteristics, it may be explored for developing new pharmaceutical agents targeting various diseases .

Interaction studies involving 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies aim to understand how this compound interacts at a molecular level and its potential effects on biological systems. Such investigations are crucial for assessing its viability as a therapeutic agent or research tool in biochemistry and pharmacology .

Several compounds share structural similarities with 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Furo[3,2-b]pyridineFused furan and pyridine ringsLacks the trimethylsilyl group; simpler structure
6-Methylfuro[3,2-b]pyridineMethyl substitution at the 6-positionExhibits different reactivity due to methyl group
2-(Dimethylamino)furo[3,2-b]pyridineDimethylamino group instead of silylPotentially more polar; different biological activity

The uniqueness of 2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde lies in its combination of a silyl group and an aldehyde functionality within a fused ring system. This configuration may lead to distinctive chemical reactivity and biological interactions compared to its analogues .

Wikipedia

2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde

Dates

Modify: 2023-08-16

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